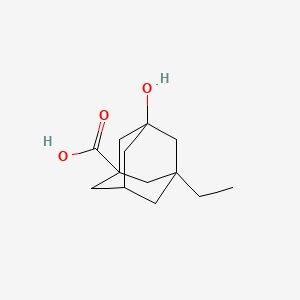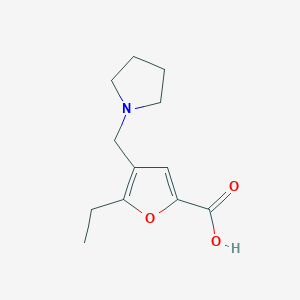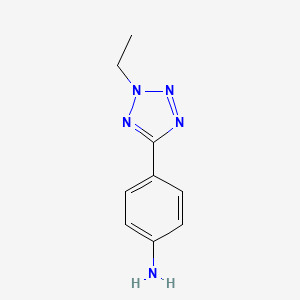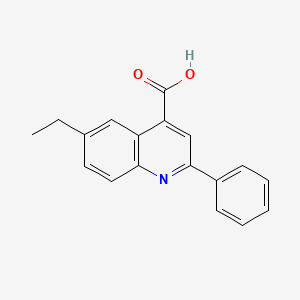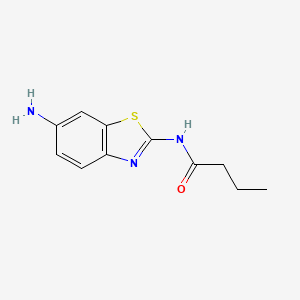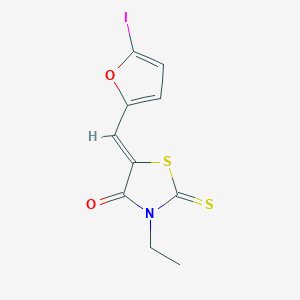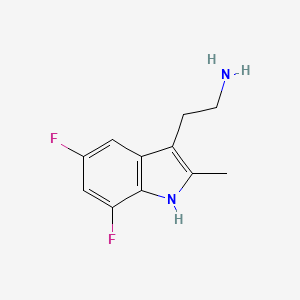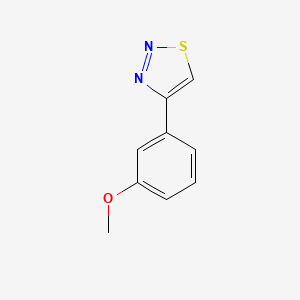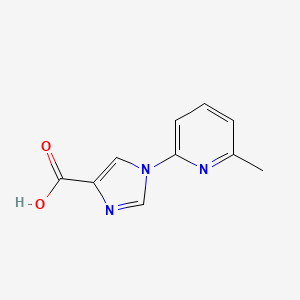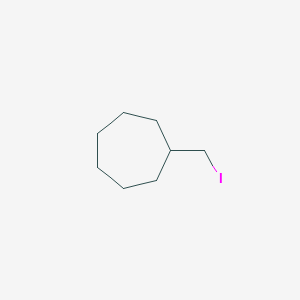
Iodomethylcycloheptane
Overview
Description
Iodomethylcycloheptane is an organic compound characterized by a cycloheptane ring with an iodomethyl group attached. This compound is part of the larger family of cycloalkanes, which are known for their ring structures composed entirely of carbon and hydrogen atoms. The presence of the iodine atom in this compound introduces unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodomethylcycloheptane can be synthesized through several methods. One common approach involves the halogenation of cycloheptane. This process typically uses iodine and a suitable catalyst under controlled conditions to introduce the iodomethyl group into the cycloheptane ring. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature carefully regulated to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, industrial processes often incorporate purification steps such as distillation or recrystallization to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Iodomethylcycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form cycloheptanone derivatives.
Reduction Reactions: Reduction of this compound can yield cycloheptane or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Substitution: Cycloheptanol or cycloheptylamine derivatives.
Oxidation: Cycloheptanone.
Reduction: Cycloheptane.
Scientific Research Applications
Iodomethylcycloheptane is utilized in various scientific research applications due to its unique chemical properties:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of radiolabeled tracers for imaging studies.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials science investigations.
Mechanism of Action
The mechanism of action of iodomethylcycloheptane involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is primarily due to the electron-withdrawing nature of the iodine atom, which makes the carbon-iodine bond susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Iodomethylcyclopentane: Similar structure but with a five-membered ring.
Iodomethylcyclohexane: Contains a six-membered ring.
Bromomethylcycloheptane: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Iodomethylcycloheptane is unique due to its seven-membered ring structure and the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The larger ring size can influence the compound’s conformational flexibility and reactivity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
iodomethylcycloheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c9-7-8-5-3-1-2-4-6-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDFCRRIMCDUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376663 | |
| Record name | Iodomethylcycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226723-95-1 | |
| Record name | Iodomethylcycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid](/img/structure/B1621175.png)
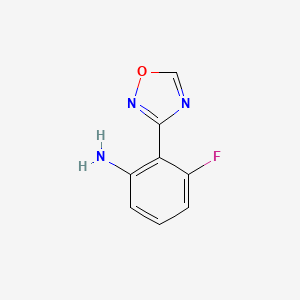
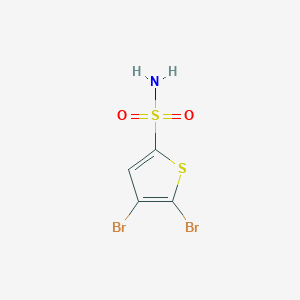
![2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide](/img/structure/B1621180.png)
